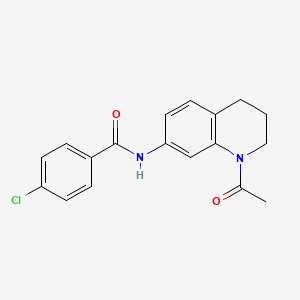

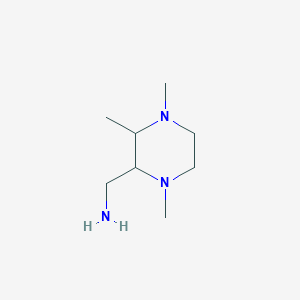

![molecular formula C10H14N2O5 B2459197 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid CAS No. 138742-19-5](/img/structure/B2459197.png)

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid” is a chemical compound with a linear formula of C14H21O4N3 . It is a solid substance . The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringO=C(OC(C)(C)C)NC(C1)CCC2=C1C(C(O)=O)=NN2C . The InChI key is JSIQGCWNCIBRON-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

This compound is a solid . The molecular weight is 359.42 . The IUPAC name is(E)-5-(2,3-bis(tert-butoxycarbonyl)guanidino)pentanoic acid .

Aplicaciones Científicas De Investigación

Heterocyclic Amino Acid Synthesis

One area of application for compounds related to 5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid is in the synthesis of heterocyclic amino acids. For instance, the synthesis of Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate involved a functionalized heterocyclic amino acid obtained via [3+2] cycloaddition. This compound's structure was confirmed through detailed NMR spectroscopic experiments, HRMS, and elemental analysis (Dzedulionytė et al., 2021).

Novel Cyclization Routes

Another application is found in the development of novel routes for synthesizing substituted 3-isoxazolols. N, O-diBoc-protected beta-keto hydroxamic acids can be synthesized and cyclized to 5-substituted 3-isoxazolols without byproduct formation. This was presented in a versatile three-step procedure converting carboxylic acid derivatives into acyl Meldrum's acids, leading to the N, O-diBoc-protected beta-keto hydroxamic acids, which upon treatment with hydrochloric acid, cyclized to the corresponding 5-substituted 3-isoxazolols (Sørensen et al., 2000).

Synthesis of Bioisosteres

The compound also finds use in the synthesis of bioisosteres for potent NMDA receptor antagonists. This involves synthesizing 5-substituted 3-(diethoxyphosphoryl)isoxazoles and -2-isoxazolines by 1,3-dipolar cycloaddition of (diethoxyphosphoryl)formonitrile oxide to monosubstituted alkynes and alkenes. Applying this methodology to an N-(tert-butoxycarbonyl)-substituted allylglycine methyl ester, researchers prepared the precursors of two diastereomeric 3-phosphono-2-isoxazolin-5-yl-substituted amino acids (Conti et al., 2009).

Synthesis of Dipeptide Analogues

The synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, including non-proteinogenic amino acids, is another application. This process involves extending amino acid 4-nitroanilides to corresponding dipeptide 4-nitroanilides with tert-butyloxycarbonyl-(S)-alanine (Schutkowski et al., 2009).

Mecanismo De Acción

Target of Action

The compound is known to have a tert-butoxycarbonyl (boc) protecting group , which is commonly used in organic synthesis to protect amines.

Mode of Action

The boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The boc group is often used in peptide synthesis, suggesting that this compound may be involved in pathways related to protein synthesis or modification .

Result of Action

Compounds with a boc protecting group are often used in the synthesis of complex organic molecules, suggesting that this compound could be used as an intermediate in the synthesis of other compounds .

Action Environment

The stability and reactivity of boc-protected compounds can be influenced by factors such as temperature, ph, and the presence of certain reagents .

Propiedades

IUPAC Name |

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2-oxazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)12-17-6/h4H,5H2,1-3H3,(H,11,15)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYQJZMQGBWPOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC(=NO1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[[(tert-Butoxycarbonyl)amino]methyl]isoxazole-3-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

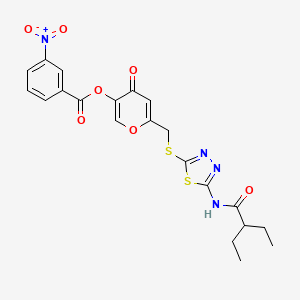

![3-(2-chlorobenzyl)-8-fluoro-5-(3-fluorobenzyl)-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2459117.png)

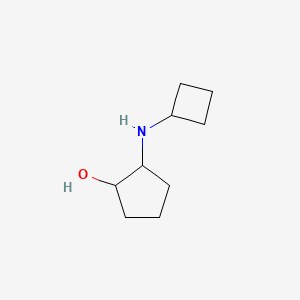

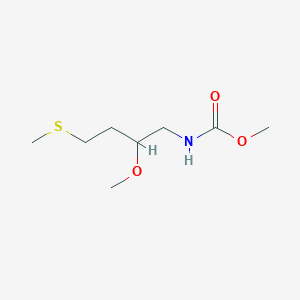

![2-[(1S,3R)-3-Aminocyclopentyl]ethanol;hydrochloride](/img/structure/B2459118.png)

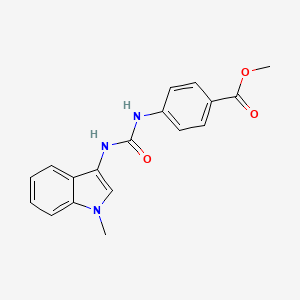

![N-{3-methyl-4-[(4-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2459120.png)

![Lithium;6-methyl-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B2459123.png)

![4-Bromo-10-(3,5-dimethylphenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2459124.png)

![5-(furan-2-yl)-7-methoxy-2-phenyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2459126.png)

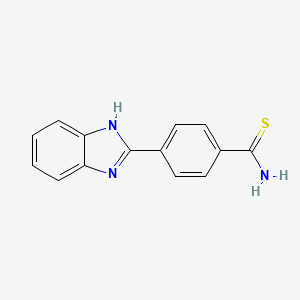

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2459137.png)